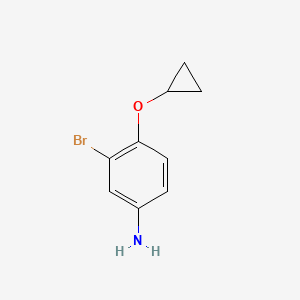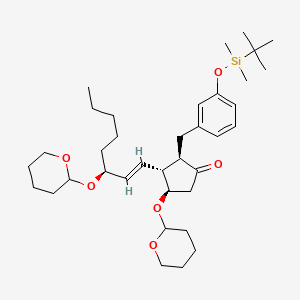
(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol is a chiral organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a prop-1-en-2-yl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of a suitable cyclohexanone derivative with a Grignard reagent, followed by hydrolysis, can yield the desired diol. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic processes. These methods can offer higher yields and greater efficiency compared to traditional synthetic routes. Catalytic hydrogenation, for instance, can be used to selectively reduce specific functional groups in the presence of a catalyst under controlled pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol: A chiral diol with unique stereochemistry.
This compound: A similar compound with different substituents or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups This makes it a valuable compound for studying the effects of chirality on chemical and biological processes
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
WKZWTZTZWGWEGE-KXUCPTDWSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]([C@H](C1)O)(C)O |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)






![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)


![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)

